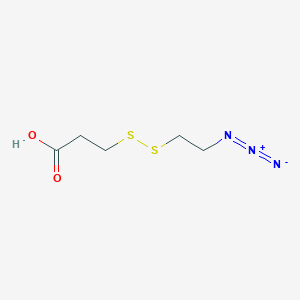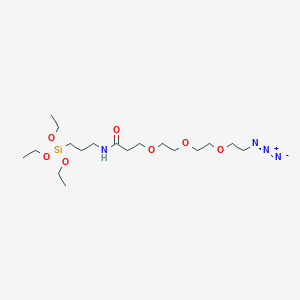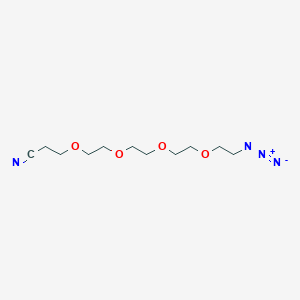
BDP TR maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TR is a borondipyrromethene dye with absorption and emission similar to tetramethylrhodamine (TAMRA). Compared to TAMRA, its fluorescence quantum yield and brightness is much higher. Maleimide can be conjugated with thiol groups of proteins and peptides.
Wissenschaftliche Forschungsanwendungen
1. Monomer for Polyreaction
BDP TR maleimide, specifically as N-[(4-bromo-3,5-difluorine)phenyl]maleimide (BDPM), is utilized as a new monomer in polyreaction processes. Its densities and viscosities in various solvent mixtures have been experimentally determined, indicating its potential in material science applications (Yanxun Li, Congcong Li, Lei Chen, 2017).
2. Fluorescent Molecule for Biomedical Research
This compound derivatives, such as BDP-NGM, have been designed as fluorescent probes for biomedical applications. They show potential in diagnosing and treating medical conditions and are especially useful for detecting specific biological elements in living systems (Tesla Yudhistira et al., 2017).
3. Donor-Acceptor Dyad for Photophysical Studies
A this compound-based BODIPY-C60 dyad has been synthesized for studying electron transfer and energy transfer processes. This dyad shows the occurrence of both energy and electron transfers, making it a significant tool in photophysical research (T. Tran et al., 2020).
4. Bioconjugation in Peptide and Protein Synthesis
Maleimide groups, including this compound, are extensively used for bioconjugation in the chemical synthesis of peptides and proteins. The maleimide group's versatility in reacting with various biothiols makes it a valuable tool in the synthesis of unique synthetic proteins (Ganga B. Vamisetti et al., 2020).
5. Modification of Biomolecules for Therapeutic Applications
This compound-based compounds are used to modify biomolecules, notably in the development of maleimide-based antibody-drug conjugates for cancer therapies. Their ability to be N-functionalized with various pharmacophores highlights their relevance in medical research and drug development (Kévin Renault et al., 2018).
6. Targeted Drug Delivery Systems
Maleimide derivatives, including this compound, are being explored for creating targeted drug delivery systems. Their ability to form biocompatible and biodegradable vesicles for delivering drugs to specific cells showcases their potential in advanced therapeutic applications (Steven J. Shirbin et al., 2015).
Eigenschaften
IUPAC-Name |
N/A |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)







